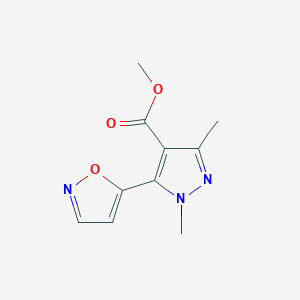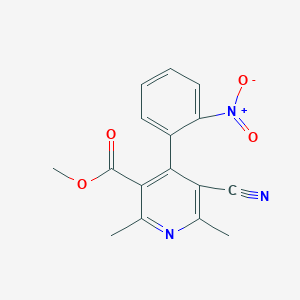
2-(Propylthio)nicotinic acid
Overview
Description
2-(Propylthio)nicotinic acid (2-PTNA) is a novel organic compound that has been studied for its potential to act as an agonist for nicotinic acetylcholine receptors (nAChRs). This compound has been of particular interest due to its ability to interact with both the α7 and α4β2 subtypes of nAChRs. The purpose of
Scientific Research Applications
Receptors for Nicotinic Acid and Its Effects : Nicotinic acid (niacin) has been used as a lipid-lowering drug and is known to decrease lipolysis in adipose tissue. Receptors like PUMA-G and HM74 in adipose tissue mediate this effect by decreasing cyclic adenosine monophosphate (cAMP) levels (Tunaru et al., 2003).
Herbicidal Activity : Derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have shown potential as herbicides. Some of these compounds demonstrated significant herbicidal activity against certain plant species (Yu et al., 2021).
Industrial Production : Industrially, nicotinic acid is mainly produced by the oxidation of certain pyridines. New ecological methods for producing nicotinic acid are being explored, which could be important for green chemistry and environmental sustainability (Lisicki et al., 2022).
Vasorelaxation and Antioxidation Properties : Thionicotinic acid derivatives have been studied for their vasorelaxant and antioxidant properties. These compounds could be developed into therapeutics for treating various conditions (Prachayasittikul et al., 2010).
High and Low Affinity Receptors : The identification of high and low affinity receptors for nicotinic acid (like HM74 and HM74A) could aid in the discovery of superior drug molecules for treating dyslipidemia (Wise et al., 2003).
Atherosclerosis Treatment : Nicotinic acid's role in reducing atherosclerosis progression is mediated by the receptor GPR109A in immune cells, and it can have beneficial effects independent of lipid-modifying effects (Lukasova et al., 2011).
Flushing Response Mechanism : The mechanism behind the flushing response induced by nicotinic acid involves the release of prostaglandins from immune cells of the skin, mediated by receptors like GPR109A (Benyó et al., 2005).
Molecular Structure and Spectroscopic Properties : Studies on the molecular structure, spectroscopic properties, and density functional theory (DFT) calculations of related compounds, such as 2-(methylthio)nicotinic acid, provide insights into their chemical behavior and potential applications (Gökce & Bahçelī, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(Propylthio)nicotinic acid are currently unknown. This compound is a derivative of nicotinic acid, which is known to play a role in the biosynthesis pathway that supplies nicotinamide adenine dinucleotide (NAD), an essential cofactor for many oxidation–reduction reactions . .
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, a similar compound, plays a crucial role in metabolism as a precursor of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to nicotinic acid
Metabolic Pathways
Given its structural similarity to nicotinic acid, it may be involved in similar pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-propylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMDLVRDBYKTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379074 | |
| Record name | 2-(propylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-22-5 | |
| Record name | 2-(propylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)
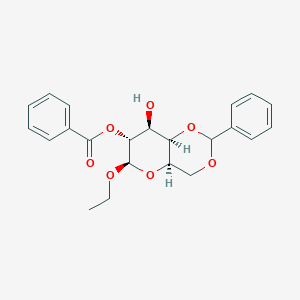
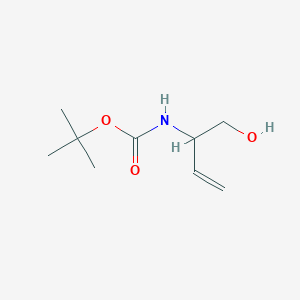
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
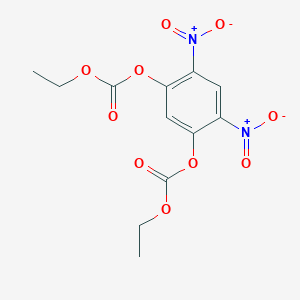

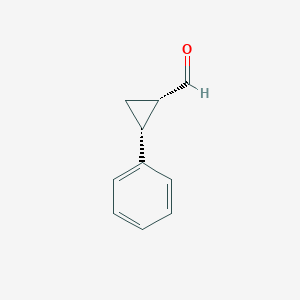
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)
